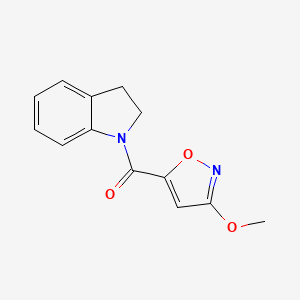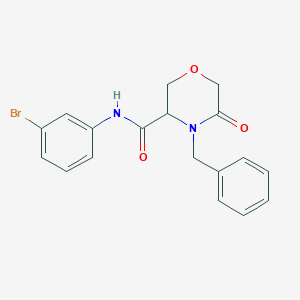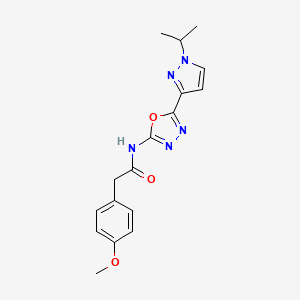![molecular formula C25H21ClO5 B2668618 Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 385420-01-9](/img/structure/B2668618.png)
Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 5-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate” is a complex organic molecule that contains several functional groups and structural features. It has a benzofuran core, which is a type of aromatic heterocycle, and several substituents including an ethyl ester group, a methoxyphenyl group, and a chlorobenzyl ether group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The benzofuran ring is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ether group could potentially be cleaved under acidic conditions, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Synthesis Techniques and Intermediates
A variety of synthesis techniques and intermediates have been explored for related benzofuran derivatives. For instance, novel methods for synthesizing methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives demonstrate the versatility of benzofuran compounds in chemical synthesis. This particular method involves a one-pot reaction facilitated by ultrasound irradiation conditions, highlighting the efficiency and innovation in synthesizing complex molecules (Gao et al., 2011).
Potential for Renewable PET Production
Research into the catalytic reactions between ethylene and biomass-derived furans, such as those related to benzofuran derivatives, underscores the potential for producing biobased terephthalic acid precursors. This indicates a significant application in creating sustainable materials, particularly for the synthesis of renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).
Crystal Structure Analysis
Investigations into the crystal structures of benzofuran derivatives provide essential insights into the molecular configurations and potential for further chemical modifications. Understanding these structures aids in the design of compounds with specific physical and chemical properties (Yeong et al., 2018).
Bioactive Compound Synthesis
The synthesis of bioactive compounds, including β-amyloid aggregation inhibitors, from benzofuran derivatives highlights the potential therapeutic applications. For example, efficient synthesis methods leading to compounds with potent inhibitory activity against β-amyloid aggregation suggest the relevance of benzofuran derivatives in developing treatments for neurodegenerative diseases (Choi et al., 2003).
Enzymatic Reaction Studies
Benzofuran derivatives have been studied in the context of enzymatic reactions, such as chloroperoxidase-catalyzed benzylic hydroxylation. These studies not only shed light on the metabolic pathways involving these compounds but also offer insights into their environmental fate and potential biotechnological applications (Miller et al., 1995).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClO5/c1-3-29-25(27)23-21-14-20(30-15-16-5-4-6-18(26)13-16)11-12-22(21)31-24(23)17-7-9-19(28-2)10-8-17/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIVCBGIQKMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)



![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)

![(4Z)-4-(dimethylaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]isoquinoline-1,3-dione](/img/structure/B2668549.png)

![3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2668552.png)
![N-(2,6-dimethylphenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2668553.png)

